4-Hydroxy-L-glutamic acid

Description

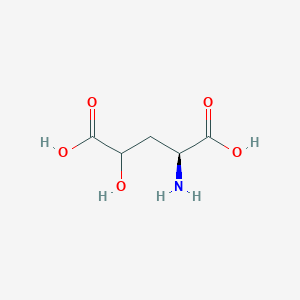

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO5 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

(2S)-2-amino-4-hydroxypentanedioic acid |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1 |

InChI Key |

HBDWQSHEVMSFGY-SCQFTWEKSA-N |

SMILES |

C(C(C(=O)O)N)C(C(=O)O)O |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(C(=O)O)O |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)O |

Origin of Product |

United States |

Overview and Contextualization of 4 Hydroxy L Glutamic Acid

Historical Perspectives in Amino Acid Research

The journey into the world of amino acids began in the early 19th century. In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated a compound from asparagus, which was later named asparagine, marking the first discovery of an amino acid. wikipedia.orgajinomoto.co.jp This was followed by the discovery of cystine in 1810 (though its monomer, cysteine, was not found until 1884), and then glycine (B1666218) and leucine (B10760876) in 1820. wikipedia.org A significant milestone was the isolation of glutamic acid in 1866 by German chemist Karl Heinrich Ritthausen from wheat gluten. ajinomoto.co.jp The discovery of the 20 common, or proteinogenic, amino acids concluded in 1935 with William Cumming Rose's identification of threonine. wikipedia.org

For a long time, research primarily focused on these protein-building amino acids. nih.gov However, the development of advanced analytical techniques, particularly two-dimensional paper chromatography, revolutionized the field. researchgate.net This method allowed for the separation and detection of previously unknown amino acids present in biological extracts. researchgate.net Consequently, the number of known non-proteinogenic amino acids—those not encoded in the genetic code for protein synthesis—expanded rapidly after the 1930s. researchgate.netwikipedia.org Today, while only 22 amino acids are incorporated into proteins via the genetic code, over 800 non-proteinogenic amino acids have been discovered in nature, with thousands more synthesized in laboratories. wikipedia.orgnih.gov This vast family of molecules, including 4-Hydroxy-L-glutamic acid, serves diverse and crucial biological roles. nih.gov

Structural Classification within Glutamic Acid Derivatives

This compound is structurally classified as a derivative of L-glutamic acid. hmdb.caymdb.caebi.ac.uk Glutamic acid itself is an alpha-amino acid characterized by a five-carbon skeleton with two carboxyl groups (-COOH) and one amino group (-NH₂). The defining feature of this compound is the substitution of a hydrogen atom with a hydroxyl (-OH) group at the fourth carbon position (C4) of the glutamic acid backbone. ebi.ac.ukcymitquimica.com

This seemingly minor modification introduces a new chiral center and significant changes in the molecule's chemical properties. The presence of the polar hydroxyl group increases its ability to form hydrogen bonds, which can influence its interactions with enzymes and other biomolecules. cymitquimica.com this compound belongs to a broader class of compounds known as glutamic acid and derivatives. hmdb.caymdb.cahmdb.ca This group includes a variety of molecules where the basic glutamic acid structure is modified. nih.govsemanticscholar.org

Table 1: Structural and Chemical Properties of this compound

| Property | Data |

|---|---|

| Molecular Formula | C₅H₉NO₅ cymitquimica.comontosight.ai |

| Molecular Weight | 163.13 g/mol ontosight.ai |

| IUPAC Name | (2S,4R)-2-amino-4-hydroxypentanedioic acid ymdb.ca |

| Common Synonyms | (2S,4S)-gamma-Hydroxyglutamic acid, threo-4-Hydroxy-L-glutamic acid, erythro-4-Hydroxy-L-glutamate ymdb.cacymitquimica.comontosight.ai |

| Parent Compound | L-Glutamic acid ebi.ac.uk |

| Key Functional Groups | Amino group (-NH₂), Two Carboxyl groups (-COOH), Hydroxyl group (-OH) cymitquimica.com |

Significance as a Non-Proteinogenic Amino Acid

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in an organism's genetic code for assembly into proteins. wikipedia.orgnih.gov Despite not being building blocks of proteins, these compounds perform a wide array of critical biological functions. cultivatorphytolab.comquora.com They can act as metabolic intermediates, signaling molecules, or defense compounds. nih.govwikipedia.orgcultivatorphytolab.com

This compound is a naturally occurring NPAA that has garnered significant interest in biochemistry and pharmacology. ontosight.aiacs.org Its primary significance stems from its structural similarity to the proteinogenic amino acid L-glutamic acid, which is a major excitatory neurotransmitter in the central nervous system. ontosight.ai As a glutamate (B1630785) analog, this compound can interact with glutamate receptors and is used in neuroscience research to study brain function and neurotransmitter modulation. ontosight.aichemimpex.com

Furthermore, it serves as a metabolite in various biological pathways. cymitquimica.comontosight.ai For instance, in humans, it is involved in the metabolic pathway related to arginine and proline metabolism. hmdb.caymdb.ca Its presence and function are explored in research concerning metabolic processes and the development of potential therapeutics for certain conditions. ontosight.aichemimpex.com The study of such NPAAs provides crucial insights into the vast metabolic and signaling networks that extend beyond the central dogma of molecular biology. rsc.org

Stereochemical Considerations and Isomeric Forms

Identification of Distinct Stereoisomers

4-Hydroxy-L-glutamic acid exists as two diastereomeric pairs of enantiomers. The key stereoisomers derived from the L-configuration at the alpha-carbon (C2) are (2S,4S) and (2S,4R). These are often referred to using the erythro/threo nomenclature, which describes the relative configuration of adjacent stereocenters.

L-erythro-4-hydroxyglutamic acid ((2S,4R)-4-Hydroxy-L-glutamic acid) : In this isomer, the amino group at C2 and the hydroxyl group at C4 are on opposite sides of the carbon chain when depicted in a Fischer projection.

L-threo-4-hydroxyglutamic acid ((2S,4S)-4-Hydroxy-L-glutamic acid) : In this isomer, the amino and hydroxyl groups are on the same side in a Fischer projection.

The (2S,4S) isomer has been identified in various plants, such as Phlox decussata and Linaria vulgaris. It also serves as an intermediate in the mammalian metabolic pathway for the degradation of hydroxyproline. nih.govbeilstein-journals.org

Below is a summary of the key stereoisomers of this compound.

| Stereoisomer Name | Systematic Name | Common Name |

| (2S,4R) | (2S,4R)-2-amino-4-hydroxypentanedioic acid | L-erythro-4-hydroxyglutamic acid |

| (2S,4S) | (2S,4S)-2-amino-4-hydroxypentanedioic acid | L-threo-4-hydroxyglutamic acid |

| (2R,4S) | (2R,4S)-2-amino-4-hydroxypentanedioic acid | D-threo-4-hydroxyglutamic acid |

| (2R,4R) | (2R,4R)-2-amino-4-hydroxypentanedioic acid | D-erythro-4-hydroxyglutamic acid |

Impact of Stereochemistry on Biological Activity and Synthetic Approaches

The specific three-dimensional arrangement of atoms in each stereoisomer dictates its interaction with biological targets such as enzymes and receptors, leading to distinct pharmacological profiles. This stereochemical specificity is also a critical consideration in the chemical synthesis of these compounds.

Research Findings on Biological Activity

The stereochemistry at the C4 position significantly influences the biological activity of this compound, particularly its interaction with glutamate (B1630785) receptors and transporters.

The (2S,4S) isomer exhibits potency at metabotropic glutamate receptors mGluR1a and mGluR8a, comparable to that of L-glutamic acid. nih.govbeilstein-journals.org It also functions as a substrate for excitatory amino acid transporters (EAATs) 1, 2, and 3. nih.gov Due to its role as a neurotransmitter modulator, this isomer is being investigated for its potential applications in neuroscience and as a foundational structure in the development of pharmaceuticals for neurological conditions. chemimpex.com

In contrast, the (2S,4R) isomer shows a notable preference for the NMDA receptor, a type of ionotropic glutamate receptor. nih.gov Unlike its (2S,4S) counterpart, it does not interact with the excitatory amino acid transporters EAAT1-3. nih.gov

This differential activity highlights the importance of stereochemistry in the design of selective ligands for glutamate receptor subtypes.

Influence of Stereochemistry on Synthetic Approaches

The synthesis of specific stereoisomers of this compound requires precise control over the stereochemistry at both the C2 and C4 centers. The choice of starting material and reaction conditions is crucial in achieving the desired isomeric form.

From L-Glutamic Acid : One approach involves the bromination of N-phthaloyl-L-glutamic acid, which results in a mixture of the threo (2S,4S) and erythro (2S,4R) diastereomers. nih.gov These can then be separated based on differences in their physical properties, such as the preferential lactonization of the (2S,4S) isomer. nih.gov

From Pyroglutamic Acid : Stereoselective hydroxylation of pyroglutamic acid derivatives is another common strategy. For instance, treating the lithium enolate of benzyl (B1604629) N-Boc-pyroglutamate with an oxaziridine (B8769555) reagent can yield the protected (2S,4R)-4-hydroxy-L-pyroglutamic acid. nih.govbeilstein-journals.org

Diels-Alder Reaction : A Diels-Alder reaction utilizing an acylnitroso compound derived from N-Boc-L-alaninate can be employed to produce a dipeptide containing protected (2S,4R)-4-hydroxyglutamic acid. nih.gov

Stereoselective Cycloadditions : Cycloaddition reactions of nitrones with substituted acrylates have been developed for the stereoselective synthesis of 4-hydroxy-4-substituted glutamic acids, including the C4-epimer of monatin, which has the (2S,4R) configuration. nih.govresearchgate.net

These synthetic strategies underscore the central role of stereochemistry in directing the outcome of chemical reactions to produce specific, biologically active isomers of this compound.

Biosynthetic Pathways and Enzymatic Mechanisms

Natural Occurrence and Biosynthesis in Organisms

4-Hydroxy-L-glutamic acid is a naturally occurring amino acid derivative found across different biological kingdoms, playing distinct roles in the metabolic pathways of various organisms. Its presence has been identified in mammalian systems, yeast, and several plant species.

In Mammalian Systems: Intermediate in Hydroxyproline Degradation

In mammals, this compound serves as a key intermediate in the catabolism of hydroxyproline. Hydroxyproline is a major component of collagen, and its degradation is essential for collagen turnover. The breakdown of hydroxyproline leads to the formation of 4-hydroxy-L-glutamate, which is then further metabolized. This pathway is crucial for the proper recycling of amino acids and the maintenance of metabolic homeostasis.

The conversion of L-4-hydroxyglutamate semialdehyde to L-erythro-4-hydroxy-glutamate is a critical step in this degradative pathway. This reaction is catalyzed by the enzyme Δ¹-pyrroline-5-carboxylate dehydrogenase, which is also involved in proline metabolism. The resulting this compound is then a substrate for subsequent enzymatic reactions.

In Yeast: Involvement in Arginine and Proline Metabolism

In yeast, such as Saccharomyces cerevisiae, this compound is implicated in the interconnected metabolic pathways of arginine and proline. Proline can be synthesized from glutamate (B1630785), and its degradation back to glutamate is a regulated process. The metabolism of these amino acids is crucial for yeast to respond to various environmental stresses. While the direct biosynthetic pathway of this compound in yeast is not as extensively characterized as in mammals, its involvement is noted within the broader context of amino acid transformations. The conversion of proline to glutamate involves intermediates that are structurally related to this compound, suggesting its potential role as a metabolic intermediate in these pathways under specific conditions.

In Plants (e.g., Phlox decussata, Linaria vulgaris)

The presence of this compound has been documented in several plant species. Notably, it has been isolated from Phlox decussata (garden phlox) and Linaria vulgaris (common toadflax) wikipedia.org. In these plants, the compound exists as the (2S,4S) stereoisomer wikipedia.org. The precise biosynthetic pathways and physiological functions of this compound in these plants are not fully elucidated but are thought to be part of their primary or secondary metabolism. Its occurrence in various amides has also been identified in a range of plants, indicating a broader role for this amino acid derivative in the plant kingdom wikipedia.org.

Key Enzymes and Their Catalytic Roles

The metabolic transformations involving this compound are mediated by specific enzymes. One of the most critical enzymes in its metabolism is 4-Hydroxyglutamate Transaminase.

4-Hydroxyglutamate Transaminase (EC 2.6.1.23)

4-Hydroxyglutamate transaminase, also known as 4-hydroxyglutamate aminotransferase, is a key enzyme that catalyzes the transfer of an amino group from erythro-4-hydroxy-L-glutamate. This enzymatic reaction is a crucial step in the degradation pathway of trans-4-hydroxy-L-proline qmul.ac.ukgenome.jp. The systematic name for this enzyme is erythro-4-hydroxy-L-glutamate:2-oxoglutarate aminotransferase wikipedia.orgqmul.ac.uk.

The primary reaction catalyzed by 4-Hydroxyglutamate Transaminase involves the following substrates and products:

Substrates : erythro-4-hydroxy-L-glutamate and 2-oxoglutarate wikipedia.orgqmul.ac.uk.

Products : (4R)-4-hydroxy-2-oxoglutarate and L-glutamate wikipedia.orgqmul.ac.uk.

The enzyme exhibits specificity for the erythro isomer of 4-hydroxy-L-glutamate. In addition to 2-oxoglutarate, oxaloacetate can also serve as an amino group acceptor, although 2-oxoglutarate is the more common co-substrate qmul.ac.ukcreative-enzymes.com. There is evidence to suggest that this enzyme may be identical to aspartate transaminase (EC 2.6.1.1) qmul.ac.ukgenome.jpcreative-enzymes.com.

Enzymatic Reaction of 4-Hydroxyglutamate Transaminase

| Substrate | Co-substrate | Product | Co-product |

|---|---|---|---|

| erythro-4-hydroxy-L-glutamate | 2-oxoglutarate | (4R)-4-hydroxy-2-oxoglutarate | L-glutamate |

| erythro-4-hydroxy-L-glutamate | Oxaloacetate | (4R)-4-hydroxy-2-oxoglutarate | L-aspartate |

Role in Amino Acid Metabolism

This compound is a derivative of glutamic acid and plays a role in amino acid metabolism hmdb.ca. It is considered a primary metabolite, meaning it is directly involved in the normal growth, development, and reproduction of an organism hmdb.ca. Its metabolism is interconnected with that of other key amino acids, including glutamate, proline, and arginine nih.govfrontiersin.orgwikipedia.org. Glutamate, a central compound in cellular metabolism, is a precursor for the synthesis of proline and arginine wikipedia.orgwikipedia.orgnih.govwikipedia.org. The pathways that link glutamate, proline, and arginine are bidirectional, allowing the net production or use of these amino acids to be adapted based on the cell's specific needs and developmental stage wikipedia.org. This compound can be seen as an intermediate in these interconnected pathways. For instance, it is an intermediate in the metabolism of gamma-hydroxyglutamic acid hmdb.ca. The transfer of amino groups, a fundamental process in amino acid degradation and biosynthesis, is crucial to these metabolic networks wikipedia.orgwikipedia.org.

Involvement of Aspartate Aminotransferase in Metabolic Conversions

Aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT), is a key enzyme in amino acid metabolism that catalyzes the reversible transfer of an α-amino group between aspartate and glutamate wikipedia.orgmayoclinic.orgwebmd.com. This pyridoxal phosphate (PLP)-dependent enzyme is found in various tissues, including the liver, heart, and kidneys wikipedia.orgmayoclinic.org. Research has shown that glutamic-aspartic transaminase can catalyze the conversion of 4-hydroxy-gamma-ketoglutarate to this compound hmdb.ca. The cytoplasmic form of aspartate aminotransferase, GOT1, is specifically noted for its role in amino acid metabolism and its action on this compound hmdb.ca. This enzymatic reaction is a critical step, linking the metabolism of this hydroxylated amino acid with central metabolic pathways through the production of key intermediates like glutamate and oxaloacetate wikipedia.orgwikipedia.org.

| Enzyme | Alternative Names | Function in Relation to this compound | Cofactor |

| Aspartate aminotransferase | Aspartate transaminase (AST), Glutamic-oxaloacetic transaminase (GOT) | Catalyzes the reversible transamination involving this compound and its corresponding ketoacid. | Pyridoxal phosphate (PLP) |

Proline Dehydrogenase and Related Pathways

The metabolism of this compound is closely linked to proline catabolism. Proline dehydrogenase (PRODH), also known as proline oxidase, is the first enzyme in the pathway that degrades L-proline to L-glutamate nih.govyoutube.com. This FAD-dependent enzyme oxidizes proline to Δ1-pyrroline-5-carboxylate (P5C) nih.govcreative-proteomics.com. P5C is then converted to glutamate creative-proteomics.com. In a related pathway, this compound can be converted into L-4-hydroxyglutamate semialdehyde through the action of proline dehydrogenase 1, a mitochondrial enzyme hmdb.ca. This demonstrates a direct enzymatic link between proline metabolism and the transformation of this compound. The product of proline dehydrogenase, P5C, exists in equilibrium with L-glutamate-γ-semialdehyde (GSAL), which is a substrate for L-glutamate-γ-semialdehyde dehydrogenase (GSALDH), leading to the formation of glutamate nih.gov. The enzymes that act on P5C can also utilize the hydroxylated analog, OH-P5C, which is the product of hydroxyproline dehydrogenase, to produce hydroxyglutamate frontiersin.org.

Genetic Regulation of Biosynthetic Enzymes

The genetic regulation of enzymes involved in the biosynthesis of this compound is intrinsically linked to the regulation of the metabolic pathways from which it is derived, primarily the glutamate and proline synthesis pathways frontiersin.orgnih.govwikipedia.org. The biosynthesis of amino acids in the glutamate family, which includes proline and arginine, is subject to tight regulatory control to meet cellular demands wikipedia.orgwikipedia.org.

A primary mechanism of regulation is feedback inhibition, where the end product of a pathway allosterically inhibits an early enzyme in that same pathway wikipedia.orgnih.gov. For example, in E. coli, proline allosterically inhibits glutamate 5-kinase, the rate-limiting enzyme that catalyzes the first step in proline synthesis from glutamate wikipedia.orgnih.gov. Similarly, arginine synthesis is regulated by both negative feedback and repression mechanisms involving a repressor protein encoded by the argR gene wikipedia.org.

| Regulatory Mechanism | Description | Example in a Related Pathway |

| Feedback Inhibition | The end product of a metabolic pathway inhibits an enzyme that acts early in the pathway. | Proline allosterically inhibits Glutamate 5-kinase in E. coli wikipedia.orgnih.gov. |

| Transcriptional Repression | The end product of a pathway represses the transcription of genes encoding the pathway's enzymes. | Arginine synthesis is controlled by a repressor protein from the argR gene wikipedia.org. |

| Post-Transcriptional Regulation | Regulation occurs after the gene has been transcribed into RNA, affecting translation or protein activity. | The overall flux from glutamate to arginine and polyamines is influenced by the rate of ornithine utilization frontiersin.org. |

Interconnections with Major Metabolic Cycles (e.g., Arginine and Proline Metabolism, TCA Cycle)

The metabolism of this compound is deeply integrated with central metabolic pathways, including arginine and proline metabolism and the tricarboxylic acid (TCA) cycle wikipedia.orgwikipedia.org.

Arginine and Proline Metabolism: Proline is biosynthetically derived from L-glutamate wikipedia.org. The pathway involves the formation of glutamate-5-semialdehyde, which spontaneously cyclizes to form 1-pyrroline-5-carboxylate (P5C) wikipedia.org. P5C is then reduced to proline wikipedia.org. This pathway is reversible, allowing for the catabolism of proline back to glutamate creative-proteomics.com. Given that this compound is a derivative of glutamate and is acted upon by enzymes in the proline degradation pathway, it serves as a bridge between these amino acid metabolisms hmdb.ca. The pathways linking arginine, glutamate, and proline are bidirectional, ensuring that the metabolic flux can be directed towards synthesis or degradation depending on the cell's physiological state wikipedia.org.

TCA Cycle: The TCA cycle is a central hub for energy production and provides precursors for biosynthesis, including amino acids wikipedia.org. The link between this compound metabolism and the TCA cycle is primarily through α-ketoglutarate (also known as 2-oxoglutarate), a key intermediate of the cycle wikipedia.orgwikipedia.org. Glutamate can be synthesized from α-ketoglutarate via transamination or reductive amination, and it can be deaminated back to α-ketoglutarate by glutamate dehydrogenase nih.govwikipedia.org. This compound can be converted to 4-hydroxy-2-oxoglutarate, which can then potentially enter the TCA cycle hmdb.ca. This connection allows the carbon skeleton of this compound to be used for energy generation or for the synthesis of other metabolites derived from TCA cycle intermediates creative-proteomics.comnih.gov. For example, α-ketoglutarate is a precursor for glutamate, glutamine, proline, and arginine wikipedia.orgwikipedia.org.

| Metabolic Cycle | Key Intermediates | Connection to this compound |

| Arginine and Proline Metabolism | L-Glutamate, 1-Pyrroline-5-carboxylate (P5C), Ornithine | This compound is a glutamate derivative and an intermediate in related degradation/synthesis pathways wikipedia.orghmdb.ca. |

| TCA Cycle | α-Ketoglutarate (2-Oxoglutarate), Oxaloacetate | Metabolism of this compound is linked via α-ketoglutarate, allowing its carbon skeleton to enter the central energy metabolism nih.govwikipedia.orghmdb.ca. |

Synthetic Methodologies and Chemoenzymatic Approaches

Conventional Chemical Synthesis Routes

Traditional organic synthesis provides robust and versatile methods for accessing 4-Hydroxy-L-glutamic acid and its derivatives. These strategies often involve multiple steps and rely on chiral starting materials or stereoselective reactions to control the compound's configuration.

The chiral pool approach is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. mdpi.comresearchgate.net For the synthesis of this compound, natural (2S,4R)-4-hydroxyproline is a commonly employed precursor. nih.gov One documented approach involves the N-Boc protection of (2S,4R)-4-hydroxyproline, followed by an inversion of the configuration at the C4 position through intramolecular lactonization via a Mitsunobu reaction. nih.gov This sequence ultimately yields orthogonally protected (2S,4S)-4-hydroxyglutamic acid derivatives, which are valuable intermediates, for instance, in the total synthesis of the antibiotic nosiheptide. nih.gov

Another example of the chiral pool approach starts with D-glucose. rsc.org In this multi-step synthesis, the C2 carbon of D-glucose provides the carboxylic acid functionality, while the C3 and C4 hydroxyl groups are precursors for the amino and β-hydroxy groups of the final amino acid, respectively. rsc.org A key step in this pathway is the homologation of an azido-D-glucofuranose derivative using the Arndt–Eistert reaction to construct the required carbon framework. rsc.org Subsequent transformations, including acidic hydrolysis, periodate (B1199274) cleavage, and oxidation, lead to the desired β-hydroxy glutamic acid derivative. rsc.org

Table 1: Chiral Pool Synthesis Examples

| Chiral Precursor | Key Synthetic Steps | Target Derivative | Ref |

|---|---|---|---|

| (2S,4R)-4-Hydroxyproline | N-Boc protection, Mitsunobu reaction (inversion at C4) | Protected (2S,4S)-4-Hydroxyglutamic acid | nih.gov |

Electrophilic hydroxylation is a direct method for introducing a hydroxyl group at the C4 position of a glutamate (B1630785) scaffold. nih.gov This strategy typically involves the generation of a carbanion (enolate) at the C4 position, which then reacts with an electrophilic oxygen source. nih.govcdnsciencepub.com

In one reported synthesis of (4S)-4-hydroxy-L-glutamic acid, the lithium enolate of dimethyl N-Cbz-L-glutamate is treated with a Davis oxaziridine (B8769555) (3-phenyl-N-phenylsulfonyl oxaziridine). nih.gov This reaction produces a mixture of diastereoisomers with a preference for the desired (2S,4S) configuration. nih.gov A similar electrophilic hydroxylation strategy can be applied to protected pyroglutamic acid derivatives. nih.gov The choice of N-protecting group and reaction conditions can influence the stereochemical outcome of the hydroxylation. cdnsciencepub.com The methodology provides an expedient route to optically pure γ-hydroxylated glutamic acids. cdnsciencepub.com

The synthesis of complex natural products often requires orthogonally protected derivatives of this compound, necessitating intricate multi-step total synthesis routes. nih.gov These syntheses are designed to allow for the selective removal of protecting groups at different stages of a larger synthetic scheme.

An example is the synthesis of an orthogonally protected (2S,4S)-4-hydroxyglutamic acid derivative intended for use in the total synthesis of the thiopeptide antibiotic nosiheptide. nih.gov This route involves several steps, including the use of Evans asymmetric alkylation to set the stereochemistry. nih.gov Another multi-step synthesis starting from D-glucose involves a sequence of reactions including Pinnick oxidation, Arndt–Eistert reaction (Wolff rearrangement), ester hydrolysis, and subsequent protection and functional group manipulations to yield a protected C-3 hydroxy acid. rsc.org This intermediate is a versatile template for further elaboration, as all functionalities except the β-hydroxy group are protected. rsc.org

Enzymatic and Biocatalytic Synthesis

Enzymatic and biocatalytic methods offer highly selective and efficient alternatives to conventional chemical synthesis. mdpi.com These approaches capitalize on the inherent stereoselectivity of enzymes to produce enantiomerically pure compounds, often under mild reaction conditions. nih.gov

Transamination is a key biocatalytic reaction for the stereoselective synthesis of amino acids. bioline.org.br This process involves the transfer of an amino group from a donor molecule to a keto acid acceptor, catalyzed by a transaminase (or aminotransferase) enzyme. nih.gov

For the production of this compound analogs, 4-substituted α-ketoglutaric acids can be used as substrates for transaminases. acs.org For instance, aspartate aminotransferase (AAT) from either pig heart or E. coli has been successfully used to synthesize a series of L-2,4-syn-4-alkylglutamic acid analogs with high yield and excellent enantiomeric excess (>99% ee). acs.org Other transamination systems employ different enzymes and amino donors. A tandem reaction can be set up where a chiral 4-hydroxy-2-oxo acid is aminated using an S-selective transaminase. acs.org In one such system, L-glutamate (L-Glu) serves as the amine donor, catalyzed by a branched-chain α-amino acid aminotransferase (BCAT). nih.govacs.org To overcome product inhibition and shift the reaction equilibrium, this reaction is coupled with an aspartate aminotransferase (AspAT) that regenerates L-Glu from 2-oxoglutarate using L-aspartate as the ultimate amino donor. nih.govacs.org

Table 2: Transaminase Systems for 4-Hydroxyglutamic Acid Synthesis

| Enzyme System | Substrate | Amine Donor | Product | Ref |

|---|---|---|---|---|

| Aspartate Aminotransferase (AAT) | 4-Substituted α-ketoglutaric acids | - | L-2,4-syn-4-Alkylglutamic acid analogs | acs.org |

To further enhance efficiency and atom economy, aldolases and transaminases can be combined in bi-enzymatic recycling cascades. rsc.orgmiddlebury.edu This approach constitutes a straightforward method for preparing γ-hydroxy-α-amino acids with high stereoselectivity from simple achiral substrates. livescience.io

In a typical cascade, an aldolase, such as a pyruvate-aldolase (PyrAL), first catalyzes the aldol (B89426) addition of a nucleophile (e.g., pyruvate) to an aldehyde acceptor (e.g., glyoxylate (B1226380) or glycolaldehyde) to form a chiral 4-hydroxy-2-oxo acid intermediate. rsc.orgresearchgate.netrsc.org This intermediate is then enantioselectively aminated in situ by a transaminase (α-TA) to yield the final product, such as 4-hydroxyglutamic acid. rsc.orglivescience.io A key advantage of this system is that the thermodynamically favored aldol reaction helps to shift the equilibrium of the reversible transamination reaction, leading to high product yields, often in the range of 83-95%. rsc.orgmiddlebury.eduresearchgate.net By selecting aldolases and transaminases with complementary stereoselectivities, it is possible to synthesize all four stereoisomers of 4-hydroxy-glutamic acid. livescience.ioresearchgate.net

Challenges and Advancements in Non-Racemic Synthesis

The chemical synthesis of this compound presents a significant stereochemical challenge. The molecule contains two chiral centers (at carbons C2 and C4), meaning four possible stereoisomers exist. A non-racemic synthesis must therefore control the absolute configuration at both of these centers to yield a single, desired isomer.

The primary challenge lies in achieving this dual stereocontrol in an efficient and predictable manner. Many classical synthetic approaches result in mixtures of diastereomers, which are often difficult and costly to separate. nih.gov

Significant advancements in asymmetric synthesis have focused on leveraging the "chiral pool"—using readily available, enantiomerically pure natural products as starting materials. nih.govnih.gov This approach elegantly solves the problem of controlling the C2 configuration by starting with a molecule where it is already set. L-glutamic acid and its derivative, L-pyroglutamic acid, are the most common starting points. nih.gov

Key advancements include:

Stereospecific Hydroxylation of Pyroglutamates: One of the most effective methods involves the hydroxylation of a protected L-pyroglutamate derivative. Treatment of the corresponding lithium enolate with an electrophilic hydroxylating agent, such as a Davis oxaziridine, can introduce the hydroxyl group with high stereospecificity. The steric bulk of the existing groups on the pyroglutamate (B8496135) ring directs the approach of the reagent to the opposite face, yielding predominantly one diastereomer, (2S,4R)-4-hydroxyglutamic acid. nih.gov

Diastereoselective Halogenation-Substitution: An alternative route begins with protected L-glutamic acid. Bromination at the C4 position, followed by nucleophilic substitution with a hydroxyl equivalent and subsequent deprotection, can yield the target molecule. However, this method often produces a mixture of threo and erythro diastereomers ((2S,4R) and (2S,4S) forms), which then requires careful separation, often by exploiting differences in solubility or the propensity to form lactones. nih.gov

Enzymatic and Classical Resolution: For synthetic routes that produce racemic or diastereomeric mixtures, resolution techniques are employed. researchgate.net Classical resolution involves forming salts with a chiral resolving agent, separating the resulting diastereomeric salts by crystallization, and then liberating the desired amino acid isomer. Enzymatic resolution offers a more selective alternative, where an enzyme specifically acts on only one of the stereoisomers in a mixture.

A comparison of these synthetic approaches is outlined in the table below.

| Synthetic Strategy | Starting Material | Key Transformation | Stereochemical Outcome | Reference |

| Chiral Pool: Hydroxylation | L-Pyroglutamic acid derivative | Enolate formation followed by reaction with Davis oxaziridine | High diastereoselectivity, typically yielding the (2S,4R) isomer | nih.gov |

| Chiral Pool: Halogenation | L-Glutamic acid derivative | Bromination at C4 followed by hydrolysis/substitution | Often yields a mixture of diastereomers requiring separation | nih.gov |

| Resolution | Racemic or diastereomeric mixture of 4-hydroxyglutamic acid | Separation via chiral resolving agent or enzyme | Isolation of a single stereoisomer from a mixture | researchgate.net |

Biological and Physiological Significance

Role in General Amino Acid Metabolism

4-Hydroxy-L-glutamic acid is a derivative of the non-essential amino acid L-glutamic acid. physiology.org In human metabolism, it serves as an intermediate, connecting various pathways of amino acid transformation. nih.gov As a primary metabolite, it is directly involved in the normal growth, development, and reproduction of an organism. frontiersin.org Its structure, containing both a hydroxyl group and an amino group on the glutamic acid backbone, allows it to participate in a variety of biochemical reactions.

Glutamate (B1630785), the parent compound of this compound, is a central hub in cellular metabolism. pnas.org It is involved in the synthesis and degradation of numerous amino acids through transamination reactions. physiology.org These reactions, catalyzed by aminotransferases, involve the transfer of an amino group from an amino acid to an α-keto acid, often using the α-ketoglutarate/glutamate pair as the donor/acceptor system. physiology.org this compound participates in these transamination processes, thereby integrating its metabolism with that of other key amino acids like arginine and proline. wikipedia.org

Participation in Cellular Exchange Processes (e.g., Mitochondria-Cytosol Metabolite Exchange)

The exchange of metabolites between the mitochondria and the cytosol is crucial for maintaining cellular energy homeostasis and supporting various biosynthetic pathways. This compound, by virtue of its relationship with glutamate, is implicated in these vital exchange processes. The inner mitochondrial membrane is impermeable to many molecules, requiring specific carrier proteins to facilitate their transport. mdpi.com

Mitochondrial glutamate carriers (GCs) and aspartate-glutamate carriers (AGCs) are key players in regulating the movement of glutamate across the mitochondrial membrane. frontiersin.orgnih.gov GCs, such as GC1 (SLC25A22) and GC2 (SLC25A18), transport glutamate along with a proton into the mitochondrial matrix. nih.gov AGCs, including AGC1 (Aralar1 or SLC25A12) and AGC2 (Citrin or SLC25A13), exchange cytosolic glutamate for mitochondrial aspartate. frontiersin.org

These transport mechanisms are integral to the malate-aspartate shuttle, a critical system for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. researchgate.nettaylorandfrancis.com While the direct transport of this compound by these specific carriers is not extensively detailed in current literature, its structural similarity to glutamate suggests its potential interaction with these transport systems, thereby influencing the broader flux of metabolites between the cytosol and mitochondria.

Interactions with Enzymes and Metabolic Pathways

This compound interacts with several enzymes and is a component of specific metabolic pathways, underscoring its physiological importance.

Substrate for Aminotransferases

Aminotransferases are a class of enzymes that catalyze the interconversion of amino acids and α-keto acids and are fundamental to nitrogen metabolism. wikipedia.org this compound serves as a substrate for specific aminotransferases. One such enzyme is 4-hydroxyglutamate aminotransferase (EC 2.6.1.23), which catalyzes the reversible reaction between 4-hydroxy-L-glutamate and 2-oxoglutarate to produce 4-hydroxy-2-oxoglutarate and L-glutamate. wikipedia.org This reaction directly links the metabolism of this compound to the central amino acid pool via glutamate and the citric acid cycle via 2-oxoglutarate. wikipedia.org

The reaction can be summarized as follows:

4-Hydroxy-L-glutamate + 2-Oxoglutarate ⇌ 4-Hydroxy-2-oxoglutarate + L-Glutamate

Interactive Data Table: Substrates and Products of 4-Hydroxyglutamate Aminotransferase

| Molecule Type | Name | Role in Reaction |

|---|---|---|

| Substrate | This compound | Amino group donor |

| Substrate | 2-Oxoglutarate | Amino group acceptor |

| Product | 4-Hydroxy-2-oxoglutarate | Keto acid product |

Involvement in Gamma-Hydroxyglutamic Acid Metabolism

This compound is a known intermediate in the metabolism of gamma-hydroxyglutamic acid. nih.gov The metabolic pathway involves the conversion of gamma-hydroxyglutamic acid to alpha-hydroxy-gamma-ketoglutarate, a reaction catalyzed by glutamic-aspartic transaminase. wikipedia.org This process further highlights the role of this compound in the intricate network of amino acid catabolism and interconversion.

Involvement in Specific Metabolic Disorders (Mechanistic Insights)

The presence and concentration of this compound are associated with certain inborn errors of metabolism, providing insights into the pathophysiology of these conditions.

Arginine:Glycine (B1666218) Amidinotransferase Deficiency Pathway

Arginine:glycine amidinotransferase (AGAT) deficiency is an autosomal recessive disorder that affects the first step of creatine (B1669601) biosynthesis. researchgate.nettaylorandfrancis.com This enzymatic step involves the transfer of an amidino group from arginine to glycine to form guanidinoacetate, the immediate precursor of creatine. reactome.org A deficiency in AGAT leads to a systemic depletion of creatine, which is essential for energy storage and transfer in high-energy demanding tissues like the brain and muscles. researchgate.netreactome.org

Patients with AGAT deficiency typically present with intellectual disability, developmental delay, and muscle weakness. rjp.com.roorpha.net this compound is implicated in the metabolic pathway associated with this disorder. frontiersin.org While the precise mechanistic role of this compound in the pathophysiology of AGAT deficiency is still under investigation, its involvement points to broader disruptions in amino acid metabolism beyond the primary defect in creatine synthesis. The altered metabolic state in AGAT deficiency may lead to shifts in the concentrations of various amino acid intermediates, including this compound, which can serve as a biomarker for the disease.

Interactive Data Table: Key Molecules in the AGAT Deficiency Pathway

| Compound Name | Role/Significance |

|---|---|

| Arginine | Substrate for AGAT |

| Glycine | Substrate for AGAT |

| Guanidinoacetate | Product of the AGAT reaction and precursor to creatine |

| Creatine | End product of the pathway, deficient in AGAT deficiency |

Proposed Roles in Neurological Processes (Mechanistic Studies)

The structural similarity of this compound to L-glutamate, the most abundant excitatory neurotransmitter in the vertebrate nervous system, positions it as a key molecule for investigating the intricacies of glutamatergic signaling. nih.gov Mechanistic studies have begun to uncover its specific interactions and effects within the brain.

Modulation of Neurotransmitter Systems (e.g., Glutamatergic System)

This compound, particularly the (2S,4R) stereoisomer, has been shown to act as an agonist at certain subtypes of metabotropic glutamate receptors (mGluRs). Specifically, it activates mGluR1a, mGluR2, and mGluR8a in a dose-dependent manner. This activity is crucial as mGluRs play a vital role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. By activating these receptors, this compound can influence a variety of downstream signaling cascades, thereby modulating the release of neurotransmitters and the excitability of postsynaptic neurons.

The glutamatergic system is fundamental for cognitive functions such as learning and memory. nih.gov The ability of this compound to interact with specific mGluRs suggests its potential to influence these processes. Furthermore, its pharmacological characterization at human glutamate transporter subtypes 1-3 indicates its involvement in the regulation of extracellular glutamate levels, a critical factor in preventing excitotoxicity.

| Receptor Subtype | Action of (2S,4R)-4-Hydroxyglutamate |

| mGluR1a | Agonist |

| mGluR2 | Agonist |

| mGluR8a | Agonist |

Receptor Interactions and Ligand Design for Research

The specific interactions of this compound with glutamate receptors make it an invaluable tool for studying the structure-activity relationships (SAR) of these complex proteins. By analyzing how the addition of a hydroxyl group to the glutamate backbone affects binding affinity and receptor activation, researchers can gain insights into the precise chemical interactions that govern receptor function.

This knowledge is instrumental in the rational design of novel ligands, including agonists and antagonists, with greater selectivity for specific glutamate receptor subtypes. Such selective ligands are essential for dissecting the physiological roles of different receptors and for developing therapeutic agents with improved efficacy and fewer side effects. The study of analogues like this compound helps to map the binding pockets of both ionotropic and metabotropic glutamate receptors, paving the way for the development of more sophisticated pharmacological tools.

Role in Cellular Homeostasis (e.g., Calcium Levels, Oxidative Stress)

While direct studies on the effect of this compound on cellular homeostasis are still emerging, its interaction with the glutamatergic system provides a clear theoretical framework for its involvement in regulating intracellular calcium levels and oxidative stress.

Glutamate receptor activation is a primary driver of calcium influx into neurons. Dysregulation of this process can lead to calcium overload, a key factor in excitotoxicity and neuronal cell death. By modulating glutamate receptor activity, this compound could potentially influence neuronal calcium homeostasis.

Furthermore, excessive glutamate receptor stimulation is known to induce oxidative stress through various mechanisms, including the production of reactive oxygen species (ROS). This can lead to cellular damage and contribute to the pathology of neurodegenerative diseases. Understanding how this compound influences these pathways is a critical area for future research.

Biological Activity Beyond Basic Metabolism

Beyond its role in fundamental metabolic pathways as a derivative of glutamic acid, research is beginning to explore other potential biological activities of this compound.

Antioxidant and Anti-inflammatory Properties (Research Focus)

The potential for this compound and its derivatives to possess antioxidant and anti-inflammatory properties is an active area of investigation. While direct evidence for this compound is still being gathered, studies on related hydroxyglutamic acid derivatives have shown promise. For instance, glutamic acid-grafted hyaluronic acid has demonstrated the ability to inhibit inflammatory factors.

Given that oxidative stress and inflammation are key components in the pathophysiology of many neurological disorders, the exploration of any intrinsic antioxidant or anti-inflammatory effects of this compound is of significant therapeutic interest.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Activity)

Preliminary research suggests that this compound may interact with various enzymes beyond those involved in its direct metabolism. One area of interest is its potential to inhibit carbonic anhydrases. These enzymes are involved in a wide range of physiological processes, including pH regulation and fluid balance in the brain. Inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for conditions like glaucoma and epilepsy. While definitive studies on the interaction between this compound and carbonic anhydrases are yet to be published, the structural characteristics of the molecule warrant further investigation into its enzyme-inhibiting potential.

It is also established that this compound serves as a substrate for aminotransferases, indicating its participation in amino acid metabolism and neurotransmitter recycling pathways.

Potential Role of this compound in Cancer Cell Metabolism (Mechanistic Research)

The metabolic landscape of cancer cells is characterized by a profound reliance on specific nutrients to fuel their rapid proliferation and survival. One such crucial nutrient is the amino acid glutamine. Cancer cells utilize glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. A key area of mechanistic research focuses on how derivatives of glutamic acid, the product of glutamine hydrolysis, might influence these metabolic pathways. While direct and extensive research specifically on this compound's role in cancer cell metabolism is still emerging, its structural similarity to key metabolic intermediates suggests a potential for significant interaction with enzymatic pathways that are critical for tumor growth.

One of the central hubs of cancer metabolism is the glutaminolysis pathway, where glutamine is converted to glutamate and subsequently to α-ketoglutarate (α-KG), a critical intermediate in the tricarboxylic acid (TCA) cycle. nih.gov α-KG and its structural analogs are known to be vital for the activity of a class of enzymes called α-KG-dependent dioxygenases. This enzyme superfamily plays a crucial role in various cellular processes, including nutrient sensing and the response to hypoxia, a common feature of the tumor microenvironment.

A pivotal family of α-KG-dependent dioxygenases implicated in cancer are the prolyl hydroxylase domain (PHD) enzymes. These enzymes are responsible for the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). nih.gov Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate proline residues on HIF-1α, marking it for rapid degradation by the proteasome. frontiersin.org However, under hypoxic conditions, the activity of PHD enzymes is inhibited due to the lack of their co-substrate, oxygen. This leads to the stabilization of HIF-1α, which then translocates to the nucleus and activates the transcription of a wide array of genes that promote tumor progression, including those involved in angiogenesis, glucose metabolism, and cell survival. mdpi.comembopress.org

Given that this compound is a hydroxylated derivative of glutamic acid and a structural analog of α-ketoglutarate, it is hypothesized that it could act as a modulator of PHD activity. Mechanistically, it might compete with α-ketoglutarate for the active site of PHD enzymes. Such competitive inhibition could potentially lead to the stabilization of HIF-1α even under normoxic conditions, thereby mimicking a hypoxic state and promoting a pro-tumorigenic gene expression program.

The potential impact of this compound on cancer cell metabolism can be explored through its interaction with key metabolic enzymes. The table below outlines the hypothesized interactions and their potential consequences based on our current understanding of cancer metabolism.

| Target Enzyme/Pathway | Hypothesized Mechanism of Action by this compound | Potential Consequence in Cancer Cells |

| Prolyl Hydroxylase Domain (PHD) Enzymes | Competitive inhibition due to structural similarity to α-ketoglutarate. frontiersin.orgwikipedia.org | Stabilization of HIF-1α, leading to the expression of genes that promote angiogenesis, glycolysis, and cell survival. embopress.orgnih.gov |

| Glutamate Dehydrogenase (GDH) | As a glutamate analog, it could potentially modulate GDH activity, which converts glutamate to α-ketoglutarate. | Altered anaplerotic flux into the TCA cycle, impacting cellular energy and biosynthesis. |

| Transaminases | May act as a substrate or inhibitor for transaminases that utilize glutamate. | Disruption of amino acid and nucleotide biosynthesis pathways that are reliant on transamination reactions. |

Further research is necessary to elucidate the precise mechanisms by which this compound may influence these and other metabolic pathways in cancer cells. Investigating its binding affinity to PHD enzymes, its effect on HIF-1α stability and transcriptional activity, and its impact on the broader metabolic profile of cancer cells will be crucial steps in determining its potential as a modulator of tumor metabolism.

Structural Analogues and Biologically Active Derivatives

Design and Synthesis of 4-Hydroxy-L-glutamic Acid Analogues

The design and synthesis of analogues of this compound are crucial for studying interactions with biological targets like glutamate (B1630785) receptors. nih.gov Synthetic strategies often utilize the "chiral pool," employing naturally occurring molecules as starting points to ensure the correct stereochemistry. Common precursors include serine, glutamic and pyroglutamic acids, proline, and notably, 4-hydroxyproline. nih.gov

Several synthetic routes have been developed:

Electrophilic Hydroxylation : This method can be used to create orthogonally protected derivatives, which are valuable intermediates in the total synthesis of complex natural products like the antibiotic nosiheptide. nih.gov For instance, a protected pyroglutamate (B8496135) can undergo electrophilic hydroxylation to yield a protected (4R)-4-hydroxy-L-pyroglutamic acid. nih.gov

From 4-Hydroxyproline : Natural (2S,4R)-4-hydroxyproline is a common starting material. Through a series of reactions, including inversion of the configuration at the C4 position via a Mitsunobu reaction, scientists can synthesize orthogonally protected (2S,4S)-4-hydroxyglutamic acid. nih.gov

From D-glucose : A multi-step process starting from D-glucose can yield β-hydroxy derivatives of L-glutamic acid. In this strategy, the C2 carbon of glucose provides the carboxylic acid functionality, while the C3 and C4 hydroxyl groups are converted into the amino and β-hydroxy groups, respectively. rsc.org

Alkylation of Pyroglutamate : A general method for producing 4-substituted glutamic acids involves the aldol (B89426) reaction of a pyroglutamate lactam lithium enolate. acs.org

Custom Synthesis for Specific Targets : For advanced applications, such as creating ligands for protein-protein interactions, highly specific analogues are designed. An example is the synthesis of Fmoc-4(S)-octylphenyl-Glu(OAllyl)-OH, a key intermediate for preparing macrocyclic peptide mimetics. The synthesis starts from a commercially available protected glutamic acid, which is first esterified and then alkylated to introduce a specific side chain with defined stereochemistry. rsc.org

These synthetic approaches allow for the creation of a diverse library of analogues with modifications at various positions, enabling detailed exploration of their biological functions. nih.gov

Modified Structures with Specific Biological Potential

Modifications to the this compound structure lead to derivatives with tailored biological activities. The addition of a hydroxyl group to the glutamic acid scaffold allows for potential new hydrogen bonding interactions with biological targets, modulating the molecule's affinity and selectivity. nih.gov For example, (2S,4S)-4-hydroxy-L-glutamic acid shows potency at mGlu₁ₐR and mGlu₈ₐR receptors similar to L-glutamic acid, while (2S,4R)-3 demonstrates a significant preference for the NMDA receptor. nih.gov These derivatives are instrumental in mapping the active sites of glutamate receptors. nih.gov

N-Acetyl Derivatives and Their Biological Relevance

N-acetylation is a common modification of amino acids that can significantly alter their biological function. N-acetylglutamic acid (NAG), for instance, is a crucial metabolic regulator in the urea cycle, where it acts as an allosteric activator of carbamyl phosphate synthetase I (CPSI). wikipedia.org In the context of modified glutamic acid derivatives, N-acetylation can influence how the molecule is recognized and processed by cells.

N-Acetyl-L-glutamic acid is used as a component in cell culture media to promote cell growth and enhance antibody production. medchemexpress.com It is also investigated for its role as an IgE blocker in allergic disease research. medchemexpress.com While much of the research focuses on N-acetylglutamic acid itself, the acetylation of novel glutamic acid analogues is a strategy used in drug design. For example, the hydrolysis of N-acetyl-aspartyl-glutamate (NAAG) by glutamate carboxypeptidase II (GCPII) is a source of glutamate for certain cancer cells, making inhibitors of this enzyme a potential therapeutic strategy. nih.gov

Amide Derivatives with Investigated Bioactivity

Converting the carboxylic acid groups of glutamic acid into amides is a key strategy for developing biologically active compounds, particularly in cancer research. nih.govderpharmachemica.com Amide derivatives are often synthesized by activating the carboxylic acid and then reacting it with a desired amine. researchgate.net

Naturally Occurring Amides : Various amides of this compound have been identified in numerous plants. nih.gov L-glutamic acid γ-(4-hydroxyanilide), isolated from the mushroom Agaricus bisporous, was found to inhibit the growth of B16 mouse melanoma cells. nih.govderpharmachemica.com Similarly, an arylamide derivative of L-threo-γ-hydroxy glutamic acid from Justica ghiesbreghtiana showed activity against several tumors. nih.govderpharmachemica.com

Synthetic Amides : Synthetic amides of L-glutamic acid have also demonstrated anticancer properties. A study on N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides) showed that an analogue with a nitro group substitution exhibited potent activity against DU-145 and PC-3 prostate cancer cell lines. nih.gov Another series of compounds, substituted 1-(benzenesulfonyl)-5-oxopyrrolidine 2-carboxamides, also showed potent activity against the PC-3 cell line, in some cases superior to the standard drug Adriamycin. nih.gov The general synthesis of amide derivatives often involves reacting a substituted aniline with an amino acid ester. sphinxsai.com

These findings underscore the potential of amide derivatives of glutamic acid and its hydroxylated analogues as templates for developing new therapeutic agents. derpharmachemica.com

Table 1: Examples of Amide Derivatives and their Bioactivity

| Derivative Name | Source/Type | Investigated Bioactivity | Citations |

|---|---|---|---|

| L-glutamic acid γ-(4-hydroxyanilide) | Natural (from Agaricus bisporous) | Inhibition of B16 mouse melanoma cells | nih.gov, derpharmachemica.com |

| Arylamide of L-threo-γ-hydroxy glutamic acid | Natural (from Justica ghiesbreghtiana) | Activity against various tumors | nih.gov, derpharmachemica.com |

| N-(benzenesulfonyl)-L-glutamic acid bis(p-nitrophenylhydrazide) | Synthetic | Potent inhibition of DU-145 and PC-3 prostate cancer cells | nih.gov |

| Substituted 1-(benzenesulfonyl)-5-oxopyrrolidine 2-carboxamides | Synthetic | Potent inhibition of PC-3 prostate cancer cells | nih.gov |

Derivatives as Potential Enzyme Inhibitors

Derivatives of glutamic acid are designed to act as enzyme inhibitors, which can interfere with metabolic pathways essential for cancer cells or other pathological processes. nih.govderpharmachemica.com

Glutamine Synthetase Antagonists : The synthesis of L-glutamine from L-glutamic acid is a critical process for cell maintenance, catalyzed by L-glutamine synthetase. In cancer cells, this process can be hindered. Therefore, antagonists of this enzyme can act as anticancer agents by interfering with the metabolic role of L-glutamine. nih.govderpharmachemica.com Analogues such as methionine-sulfoximine and phosphinothricin are known inhibitors of glutamine synthetase. nih.gov

Glutamate Carboxypeptidase II (GCPII) Inhibitors : This enzyme hydrolyzes N-acetyl-aspartyl-glutamate (NAAG) to produce glutamate. In some cancers, this is a key source of glutamate. Inhibiting GCPII can suppress cancer cell growth by reducing glutamate concentrations. nih.gov

Other Enzyme Targets : The design of glutamic acid derivatives extends to other enzymes as well. For example, α-amino amide derivatives have been synthesized as potential non-hydroxamate inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer. mdpi.com

Structure-Activity Relationship Studies (SAR)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. sigmaaldrich.com For this compound and its analogues, SAR studies help to elucidate the specific structural features required for potent and selective interaction with biological targets like glutamate receptors and transporters. sigmaaldrich.com

Key findings from SAR studies include:

Stereochemistry is Crucial : The spatial arrangement of the hydroxyl group is critical for receptor selectivity. For example, (2S,4S)-4-hydroxy-L-glutamic acid has a different receptor affinity profile compared to its (2S,4R) diastereomer, with the latter showing a significant preference for the NMDA receptor. nih.gov

Importance of Specific Functional Groups : The presence and position of the hydroxyl group can create new hydrogen bonding opportunities, enhancing binding affinity. nih.gov Conversely, modifying or removing certain functional groups can abolish activity. For instance, in a study on flavonoid enzyme inhibitors, it was noted that glycosidation of hydroxyl groups often leads to a dramatic reduction in activity, highlighting the importance of a free hydroxyl group for the molecule's function. core.ac.uk

Conformational Constraint : Using conformationally constrained scaffolds, such as those based on hydroxy-L-proline, is a strategy to develop ligands with higher affinity and selectivity for transporters. biorxiv.org By locking the molecule into a specific shape, it can be designed to fit more precisely into the binding site of a target protein.

These studies provide a rational basis for the design of new analogues with improved potency, selectivity, and therapeutic potential. sigmaaldrich.comcore.ac.uk

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount for determining the molecular structure of 4-Hydroxy-L-glutamic acid, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number and types of hydrogen atoms in the molecule. For this compound, the predicted ¹H NMR spectrum in D₂O shows distinct signals for the protons at the alpha-carbon (C2), beta-carbon (C3), and gamma-carbon (C4). For comparison, the experimental ¹H NMR spectrum of the parent compound, L-glutamic acid, in H₂O shows a characteristic pattern of signals that can be used as a reference for interpreting the spectrum of its hydroxylated derivative.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the identification of the five carbon atoms, including the two carboxylic acid carbons, the alpha-amino carbon, and the two carbons of the side chain.

2D NMR Techniques (COSY, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on adjacent carbon atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Atom | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 3.85 | Doublet of doublets |

| H-3a | 2.25 | Multiplet |

| H-3b | 2.15 | Multiplet |

Note: This data is based on computational predictions and may vary from experimental values.

Mass Spectrometry (MS, HRMS, MS-MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₅H₉NO₅), the expected monoisotopic mass is 163.0481 g/mol .

Tandem Mass Spectrometry (MS-MS): In MS-MS, the molecular ion is isolated and fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. The fragmentation of this compound is expected to involve neutral losses of water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂), as well as cleavages of the carbon-carbon bonds in the side chain. The MS-MS spectrum of the [M-H]⁻ precursor ion of this compound shows a top peak at an m/z of 144.1, corresponding to the loss of water. nih.gov The fragmentation of derivatized glutamine and glutamic acid has been studied, providing insights into the expected fragmentation pathways. osu.edu

Table 2: MS-MS Data for this compound

| Parameter | Value |

|---|---|

| Precursor m/z | 162.0408 ([M-H]⁻) nih.gov |

| Top Peak m/z | 144.1 nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), amine (-NH₂), and carboxylic acid (-COOH) functional groups.

The spectrum of the parent compound, L-glutamic acid, shows characteristic absorption bands that can be used as a reference. Key absorptions include a broad band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, N-H stretching vibrations around 3100-3000 cm⁻¹, and a strong carbonyl (C=O) stretching band around 1700-1725 cm⁻¹. The presence of the additional hydroxyl group in this compound would introduce a distinct O-H stretching band, typically in the region of 3200-3600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for L-Glutamic Acid (Reference)

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (Amine) | 3100-3000 |

| C=O stretch (Carboxylic acid) | 1700-1725 |

| N-H bend (Amine) | 1640-1550 |

| C-O stretch (Carboxylic acid) | 1300-1200 |

Chromatographic Methods for Analysis and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids. For this compound, various HPLC modes can be employed, often requiring derivatization to enhance detection.

The separation of the diastereomers of this compound is a key analytical challenge. Chiral HPLC, using a chiral stationary phase, is a powerful tool for resolving enantiomers and diastereomers. For instance, crown-ether-based chiral stationary phases have been successfully used for the separation of D- and L-isomers of glutamic acid. hmdb.ca

In a study on glutamic acid analysis in food samples, a reversed-phase HPLC method with pre-column derivatization using dansyl chloride was employed. The derivatized glutamic acid had a retention time of approximately 6.4 minutes. researchgate.net While this method was for glutamic acid, similar approaches can be adapted for this compound. The retention time is a critical parameter for identification and is influenced by the specific column, mobile phase composition, and flow rate used. nih.govscience.govnih.gov

Ion-exchange chromatography (IEC) is a powerful and classic technique for the separation of charged molecules like amino acids. iajps.com The separation is based on the reversible interaction between the charged amino acid and the oppositely charged stationary phase. chromtech.comharvardapparatus.compurolite.comhamiltoncompany.com this compound, with its two carboxylic acid groups and one amino group, can be effectively separated using either cation-exchange or anion-exchange chromatography, depending on the pH of the mobile phase. iajps.com

In IEC, the retention of amino acids is controlled by the pH and ionic strength of the mobile phase. chromtech.comhamiltoncompany.com By carefully controlling these parameters, a high degree of separation can be achieved. For the analysis of complex biological samples, IEC is particularly advantageous due to its high resolving power and the minimal sample preparation required compared to pre-column derivatization methods. scientificlabs.co.uk Although specific IEC methods for the routine analysis of this compound are not extensively detailed in readily available literature, the principles and methodologies established for other amino acids are directly applicable. iajps.comscientificlabs.co.uk

Pre-column and Post-column Derivatization Techniques

Due to the structural properties of amino acids like this compound, which often lack strong chromophores or fluorophores, derivatization is a common strategy to enhance detection sensitivity and selectivity in chromatographic analyses. actascientific.comcreative-proteomics.com This process involves chemically modifying the analyte either before (pre-column) or after (post-column) separation on a high-performance liquid chromatography (HPLC) column. actascientific.com

Pre-column Derivatization In this technique, the amino acid is derivatized prior to its injection into the HPLC system. actascientific.com This approach is widely used for the analysis of amino acids and offers the advantage of improving chromatographic performance alongside enhancing detectability. actascientific.com The derivatives are then separated, typically using reverse-phase HPLC. actascientific.com Several reagents are commonly employed for the pre-column derivatization of the primary amine group in amino acids. actascientific.com

Common reagents for pre-column derivatization include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. actascientific.comactascientific.com Automation of this derivatization process is achievable, expediting sample processing. creative-proteomics.com

Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamoyl (PTC) derivatives, which can be readily detected by UV absorbance. researchgate.net

Dansyl Chloride: This reagent forms fluorescent dansyl-amino acid derivatives, which are stable and allow for sensitive detection. actascientific.com

Post-column Derivatization This method involves derivatizing the analyte after it has been separated on the chromatographic column but before it reaches the detector. creative-proteomics.com Post-column techniques are designed to optimize the analyte's reactivity to enhance the signal without altering its chromatographic behavior. actascientific.com A key advantage is the high reproducibility of the reaction. creative-proteomics.com However, this approach may require specialized equipment with small dead volumes to ensure rapid reactions and prevent peak broadening. creative-proteomics.com

A classic reagent used in post-column derivatization for amino acids is:

Ninhydrin: This reagent reacts with amino acids to produce a deep purple compound known as Ruhemann's purple, which is detected photometrically at 570 nm. europa.eu The determination of total glutamic acid in samples can be achieved using ion-exchange chromatography (IEC) followed by post-column derivatization with ninhydrin. europa.eu

Table 1: Comparison of Derivatization Techniques for Amino Acid Analysis

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Timing of Reaction | Before chromatographic separation actascientific.com | After chromatographic separation, before detection creative-proteomics.com |

| Primary Advantage | Improves both chromatographic separation and detection sensitivity actascientific.com | Does not interfere with chromatography; high reaction reproducibility creative-proteomics.com |

| Common Reagents | o-Phthalaldehyde (OPA), Phenylisothiocyanate (PITC), Dansyl Chloride actascientific.com | Ninhydrin europa.eu |

| Considerations | Potential for multiple derivative products; excess reagent may cause interference actascientific.com | Requires specialized hardware (e.g., reaction coil) with low dead volume to prevent peak broadening creative-proteomics.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Configuration Determination

Determining the specific stereoisomeric configuration of this compound is critical, as different isomers can exhibit distinct biological activities. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose, offering both high separation efficiency and definitive molecular identification. sigmaaldrich.comnih.gov The primary challenge lies in separating enantiomers, which have identical physicochemical properties in a non-chiral environment. metabolomics.se

Two principal strategies are employed for chiral separation by LC-MS:

Direct Separation using Chiral Columns: This approach utilizes a chiral stationary phase (CSP) within the HPLC column that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.comsigmaaldrich.com This method allows for the analysis of the native, underivatized compound. For instance, a chiral HPLC method was successfully developed for the simultaneous determination of all four stereoisomers of (4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid, a derivative of glutamic acid, using a Chirex 3126 column without any derivatization. plos.org The use of mass spectrometry as a detector is advantageous as it can overcome the lack of a UV-absorbing chromophore in the parent molecule. sigmaaldrich.com

Indirect Separation via Chiral Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. mdpi.comchemrxiv.org Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard, non-chiral reversed-phase column (e.g., C18). metabolomics.semdpi.com This technique improves molecular properties for both separation and detection sensitivity by mass spectrometry. mdpi.com

Table 2: LC-MS Strategies for Stereoisomer Determination

| Strategy | Principle | Advantages | Considerations | Example Application |

|---|---|---|---|---|

| Direct Chiral LC-MS | Enantiomers are separated on a column with a chiral stationary phase (CSP) sigmaaldrich.com | Analyzes the compound in its native form; no derivatization required plos.org | Requires specialized and often expensive chiral columns; method development can be complex | Separation of D- and L-2-Hydroxyglutaric acid on an Astec CHIROBIOTIC R column sigmaaldrich.com |

| Indirect Chiral Derivatization LC-MS | Analyte is reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column mdpi.com | Uses standard, less expensive columns (e.g., C18); can improve ionization efficiency for MS detection mdpi.com | Requires a quantitative and non-racemizing derivatization reaction; adds extra sample preparation steps | Analysis of chiral amino acids after derivatization with reagents like L-PGA-OSu mdpi.com |

Enzymatic Assays for Detection and Activity Measurement

Enzymatic assays provide a highly specific and sensitive method for the quantification of target molecules in complex biological samples. nih.gov While specific enzymatic assays developed exclusively for this compound are not prominently detailed in the reviewed literature, the principles are well-established through assays for the parent compound, L-glutamic acid. These methods typically rely on an enzyme that specifically recognizes and catalyzes a reaction involving L-glutamic acid, leading to the production of a measurable substance. r-biopharm.com The high specificity of these enzymes often means they will not react with analogues, including hydroxylated forms. epraise.com.tw

Glutamate (B1630785) Dehydrogenase (GlDH)-Based Assay This is a widely used method for L-glutamate determination. r-biopharm.com

Principle: The enzyme L-glutamate dehydrogenase (GlDH) catalyzes the oxidative deamination of L-glutamic acid to α-ketoglutarate (2-oxoglutarate). r-biopharm.com This reaction requires nicotinamide-adenine dinucleotide (NAD+) as a cofactor, which is simultaneously reduced to NADH. r-biopharm.com The amount of NADH produced is directly proportional to the initial concentration of L-glutamic acid.

Detection: The increase in NADH can be measured directly by spectrophotometry at 340 nm. Alternatively, for visible light detection, the NADH produced can be used to reduce a tetrazolium salt, such as iodonitrotetrazolium (B1214958) chloride (INT), to a colored formazan (B1609692) product in a secondary reaction catalyzed by diaphorase. r-biopharm.comepraise.com.tw The resulting formazan is measured colorimetrically at approximately 492 nm. nih.govepraise.com.tw

L-Glutamate Oxidase-Based Assay This represents an alternative enzymatic approach for L-glutamate quantification. nih.gov

Principle: L-glutamate oxidase specifically catalyzes the oxidation of L-glutamate to α-ketoglutarate, producing hydrogen peroxide (H₂O₂) as a byproduct. nih.govnih.gov

Detection: The hydrogen peroxide produced is then quantified in a subsequent peroxidase-coupled reaction. nih.gov In the presence of peroxidase, H₂O₂ oxidizes a chromogenic substrate, leading to a colored product that can be measured spectrophotometrically. This method avoids potential interference from L-aspartate that can occur in some other enzymatic cycling assays. nih.gov

Table 3: Principles of Enzymatic Assays for L-Glutamic Acid

| Assay Type | Key Enzyme(s) | Reaction Principle | Measured Product | Detection Method |

|---|---|---|---|---|

| Glutamate Dehydrogenase (GlDH) | L-Glutamate Dehydrogenase, Diaphorase r-biopharm.com | L-Glutamate + NAD⁺ → α-Ketoglutarate + NADH + H⁺. The NADH then reduces a tetrazolium salt (INT) r-biopharm.com | NADH or Formazan r-biopharm.com | Spectrophotometry (UV at 340 nm for NADH; visible at ~492 nm for formazan) r-biopharm.comepraise.com.tw |

| L-Glutamate Oxidase | L-Glutamate Oxidase, Peroxidase nih.gov | L-Glutamate + O₂ → α-Ketoglutarate + H₂O₂. The H₂O₂ is used in a peroxidase-coupled reaction to oxidize a chromogen nih.gov | Oxidized Chromogen (Colored Product) | Spectrophotometry (Visible) nih.gov |

Research Applications and Future Scientific Directions

Use as Chiral Building Blocks in Organic Synthesis

4-Hydroxy-L-glutamic acid serves as a valuable chiral building block in organic synthesis, providing a scaffold for the construction of complex molecules with defined stereochemistry. Its inherent chirality and multiple functional groups—two carboxylic acids, an amine, and a hydroxyl group—make it a versatile starting material for the synthesis of a variety of compounds, including pharmaceuticals and natural products. The stereochemistry of this compound is particularly important as biological targets are chiral, and the interaction between a drug and its receptor often requires a precise stereochemical match to ensure efficacy.

Synthetic strategies often leverage the existing stereocenters of this compound or its precursors to control the stereochemistry of the final product. For instance, nonracemic hydroxyglutamic acid analogues can be synthesized from readily available natural products such as serine, glutamic acid, pyroglutamic acid, proline, and 4-hydroxyproline. nih.govbeilstein-journals.org One notable application is in the total synthesis of the thiopeptide antibiotic nosiheptide, where an orthogonally protected derivative of (4S)-4-hydroxy-L-glutamic acid was a key intermediate. nih.govbeilstein-journals.org The synthesis of this intermediate was achieved through electrophilic hydroxylation, demonstrating a method to introduce the hydroxyl group with high diastereoselectivity. nih.govbeilstein-journals.org

The table below summarizes some of the chiral precursors and the target molecules synthesized using this compound or related strategies.

| Chiral Precursor | Synthetic Target/Intermediate | Key Synthetic Strategy |

| (2S,4R)-4-Hydroxyproline | Orthogonally protected (2S,4S)-4-hydroxyglutamic acid | Inversion of configuration at C4 via intramolecular lactonization (Mitsunobu reaction) |